4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine
Overview
Description
4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine is an organic compound with the molecular formula C12H15ClFNO. It is characterized by the presence of a morpholine ring substituted with a benzyl group that contains chlorine, fluorine, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoro-3-methylbenzyl chloride and morpholine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where morpholine acts as a nucleophile and displaces the chloride ion from 2-chloro-6-fluoro-3-methylbenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the benzyl group, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the benzyl group to a methyl group or affect other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups that facilitate further chemical modifications.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and methyl groups in the benzyl moiety can enhance its binding affinity and specificity towards these targets. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-6-fluorobenzyl)morpholine: Lacks the methyl group, which may affect its binding affinity and biological activity.
4-(2-Fluoro-3-methylbenzyl)morpholine: Lacks the chlorine atom, which can influence its reactivity and interactions with molecular targets.
4-(2-Chloro-3-methylbenzyl)morpholine:
Uniqueness
4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzyl group. This combination of substituents can enhance its chemical reactivity, binding affinity, and specificity towards various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(2-chloro-6-fluoro-3-methylphenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-9-2-3-11(14)10(12(9)13)8-15-4-6-16-7-5-15/h2-3H,4-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMDYKSGZQFPAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CN2CCOCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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